3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile
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Overview
Description
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is a chemical compound with the molecular formula C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound is characterized by the presence of an amino group, a hydroxyethoxy group, and a carbonitrile group attached to a pyridine ring. It is a crystalline solid with a purity of at least 95% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . This method allows for the construction of the heterocyclic compound with orthogonal functional groups, making it a key intermediate for subsequent transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The amino and hydroxyethoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s functional groups allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarbonitrile: This compound shares a similar pyridine ring structure but lacks the hydroxyethoxy group.
2-Amino-4H-pyran-3-carbonitrile: This compound has a different ring structure but contains similar functional groups.
Uniqueness
3-Amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile is unique due to the presence of both the hydroxyethoxy and carbonitrile groups on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-amino-2-(2-hydroxyethoxy)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O2/c9-5-6-1-2-11-8(7(6)10)13-4-3-12/h1-2,12H,3-4,10H2 |
InChI Key |
IOZKFLSFXGIKHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C#N)N)OCCO |
Origin of Product |
United States |
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